molecular formula C18H18N2O3 B1387419 {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid CAS No. 1170601-59-8

{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid

Cat. No.: B1387419
CAS No.: 1170601-59-8
M. Wt: 310.3 g/mol
InChI Key: LGAASPRLQSLXJW-UHFFFAOYSA-N
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Description

“{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C18H18N2O3 . It is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is found in many natural products and synthetic molecules with a diverse range of biological activities .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which includes “this compound”, often involves the cyclization of carbamate, urea, thiourea, isocyanate, and the reductive cyclization of azidoamide . The Castagnoli–Cushman reaction is also used in the synthesis of these derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C18H18N2O3 . Further details about its structure might be available in specific scientific literature or databases.

Future Directions

The future directions for the research and development of “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in various fields. The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans is one potential direction .

Properties

IUPAC Name

2-[4-(3,4-dihydro-2H-quinoline-1-carbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(22)12-13-7-9-15(10-8-13)19-18(23)20-11-3-5-14-4-1-2-6-16(14)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAASPRLQSLXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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